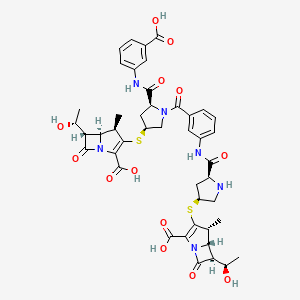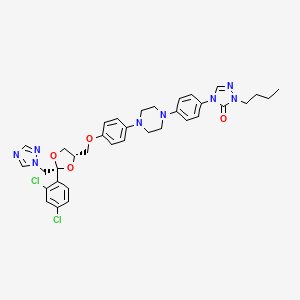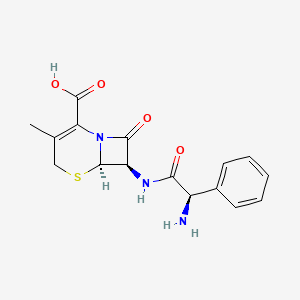
Ertapenem N-Carbonyl Dimer Impurity
Overview
Description
Ertapenem N-Carbonyl Dimer Impurity is an impurity of Ertapenem , a carbapenem class of antibiotic . It has a molecular formula of C44H48N6O13S2 and a molecular weight of 933.01 . Ertapenem is used to treat certain serious infections, including pneumonia and urinary tract, skin, diabetic foot, gynecological, pelvic, and abdominal infections caused by bacteria .
Chemical Reactions Analysis
A high-performance liquid chromatography method has been developed to resolve twenty-six impurities and degradation products in Ertapenem . This method was capable of resolving eight dimer impurities (m/z 951) and two dehydrated dimers (m/z 933), which were baseline resolved .Scientific Research Applications
Analytical Method Development and Validation
A key application area for the study of Ertapenem N-Carbonyl Dimer Impurity is in the development and validation of analytical methods. Research has focused on creating sensitive and accurate methods for detecting and quantifying this impurity in Ertapenem. For instance, an efficient high-performance liquid chromatography (HPLC) method was developed to resolve and identify twenty-six impurities and degradation products in Ertapenem, including dimer impurities (Jadhav et al., 2020). Another study outlined the challenges in analytical method development for unstable active pharmaceutical ingredients like Ertapenem, emphasizing the need for specific methods to analyze such compounds (Sajonz et al., 2006).
Understanding Ertapenem Degradation and Impurity Formation
Research on this compound also provides insights into the degradation processes of Ertapenem. A study by Sajonz et al. (2001) focused on the preparation, isolation, and characterization of dimeric degradation products of Ertapenem, providing a deeper understanding of its degradation pathways (Sajonz et al., 2001).
Implications for Ertapenem's Pharmacological Properties
The study of impurities like the Ertapenem N-Carbonyl Dimer also has implications for understanding the pharmacological properties of Ertapenem. For example, a paper by Hammond (2004) discussed the unique properties of Ertapenem, including its molecular structure and how it influences its antibacterial spectrum and pharmacokinetics (Hammond, 2004).
Contribution to Pharmaceutical Quality Control
The detection and quantification of this compound are crucial for pharmaceutical quality control. An example of this application is a study by Patcha et al. (2018), which developed a method for the quantification of potential genotoxic impurity in Ertapenem monosodium, highlighting the importance of such studies in ensuring the safety and efficacy of pharmaceutical products (Patcha et al., 2018).
Mechanism of Action
Target of Action
Ertapenem, the parent compound of Ertapenem N-Carbonyl Dimer Impurity, primarily targets bacterial penicillin-binding proteins (PBPs). These proteins play a crucial role in the synthesis of the bacterial cell wall . In Escherichia coli, Ertapenem has a strong affinity toward PBPs 1a, 1b, 2, 3, 4 and 5, with preferential binding to PBPs 2 and 3 .
Mode of Action
Ertapenem exhibits a bactericidal mode of action. It works by binding to and inhibiting bacterial PBPs . Upon binding to PBPs, Ertapenem inhibits bacterial cell wall synthesis by interfering with the lengthening and strengthening of the peptidoglycan portion of the cell wall . This interaction results in the inhibition of cell wall synthesis .
Biochemical Pathways
The primary biochemical pathway affected by Ertapenem involves the synthesis of the bacterial cell wall. By binding to PBPs, Ertapenem interferes with the cross-linking of the peptidoglycan layer of bacterial cell walls . This disruption in the cell wall synthesis pathway leads to the weakening of the bacterial cell wall, rendering the cell vulnerable to osmotic disruption .
Pharmacokinetics
Dose reductions are indicated for patients with advanced renal insufficiency
Result of Action
The molecular and cellular effects of Ertapenem’s action primarily involve the disruption of bacterial cell wall synthesis. This disruption leads to the weakening of the bacterial cell wall, making the cell susceptible to osmotic disruption . The ultimate result is the death of the bacterial cell, thereby exerting a bactericidal effect .
Action Environment
The action of Ertapenem is influenced by environmental factors such as pH. Ertapenem is known for its instability in both solid and aqueous solution forms. The drug substance has been somewhat stabilized by the addition of sodium bicarbonate and sodium hydroxide, bringing the pH in the range of 7.5 to 8.0 before lyophilization . Even the reconstituted solution needs to be used within an hour . The stability of this compound under various environmental conditions would need further investigation.
Biochemical Analysis
Biochemical Properties
Ertapenem N-Carbonyl Dimer Impurity plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to bind to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis . The interaction with PBPs can inhibit the synthesis of the bacterial cell wall, leading to the bactericidal effect of the compound. Additionally, this compound may interact with other enzymes involved in the degradation and metabolism of ertapenem, affecting the overall stability and activity of the drug .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits cell wall synthesis by binding to PBPs, leading to cell lysis and death . This compound can also influence cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of cell wall synthesis can trigger stress responses in bacterial cells, leading to changes in gene expression and metabolic pathways . In mammalian cells, the presence of this compound may induce immune responses and affect cellular functions related to drug metabolism and detoxification .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to PBPs, inhibiting their activity and preventing the synthesis of the bacterial cell wall . This inhibition leads to the accumulation of cell wall precursors, triggering a cascade of events that result in cell lysis and death. Additionally, this compound may interact with other enzymes involved in the metabolism and degradation of ertapenem, affecting the overall stability and activity of the drug .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be unstable in both solid and aqueous forms, requiring specific conditions for storage and handling . Over time, the degradation of this compound can lead to the formation of other byproducts, which may have different effects on cellular functions and drug activity . Long-term studies in in vitro and in vivo settings are essential to understand the temporal effects of this compound on cellular functions and overall drug efficacy .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular functions and overall drug activity . At higher doses, it can induce toxic or adverse effects, such as immune responses, organ toxicity, and alterations in drug metabolism . Threshold effects may be observed, where a specific dosage level triggers significant changes in cellular functions and overall drug efficacy . Understanding the dosage effects of this compound is crucial for determining safe and effective levels of the compound in pharmaceutical formulations .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the degradation and metabolism of ertapenem . The compound interacts with enzymes and cofactors involved in these pathways, affecting the overall stability and activity of the drug . For example, the presence of this compound can influence the metabolic flux and levels of metabolites, leading to changes in drug efficacy and safety . Understanding the metabolic pathways of this compound is essential for optimizing the formulation and administration of ertapenem .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . The compound can be transported across cell membranes and distributed to different cellular compartments, affecting its localization and accumulation . These interactions can influence the overall activity and function of this compound, as well as its effects on cellular functions and drug efficacy . Understanding the transport and distribution of this compound is crucial for optimizing its use in pharmaceutical formulations .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function within cells. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the bacterial cell wall, where it exerts its inhibitory effects on PBPs . In mammalian cells, the compound may be localized to specific organelles involved in drug metabolism and detoxification . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in pharmaceutical formulations .
properties
IUPAC Name |
(4R,5S,6S)-3-[(3S,5S)-5-[[3-[(2S,4S)-4-[[(4R,5S,6S)-2-carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]-2-[(3-carboxyphenyl)carbamoyl]pyrrolidine-1-carbonyl]phenyl]carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H48N6O13S2/c1-17-31-29(19(3)51)40(56)49(31)33(43(60)61)35(17)64-25-13-27(45-15-25)37(53)46-23-9-5-7-21(11-23)39(55)48-16-26(14-28(48)38(54)47-24-10-6-8-22(12-24)42(58)59)65-36-18(2)32-30(20(4)52)41(57)50(32)34(36)44(62)63/h5-12,17-20,25-32,45,51-52H,13-16H2,1-4H3,(H,46,53)(H,47,54)(H,58,59)(H,60,61)(H,62,63)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30-,31-,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSFVRZTQQVRAQ-BNCIILEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)N5CC(CC5C(=O)NC6=CC=CC(=C6)C(=O)O)SC7=C(N8C(C7C)C(C8=O)C(C)O)C(=O)O)C(=O)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)N5C[C@H](C[C@H]5C(=O)NC6=CC=CC(=C6)C(=O)O)SC7=C(N8[C@H]([C@H]7C)[C@H](C8=O)[C@@H](C)O)C(=O)O)C(=O)O)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H48N6O13S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729123 | |
| Record name | PUBCHEM_58344480 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
933.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1199797-43-7 | |
| Record name | PUBCHEM_58344480 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propan-2-yl-1,2,4-triazol-3-one](/img/structure/B601397.png)
![(6R,7R)-3-[[[(2R)-2-amino-2-carboxyethyl]disulfanyl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601398.png)
![(2E)-N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-(furan-2-yl)-2-methoxyiminoacetamide](/img/structure/B601402.png)

![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)




